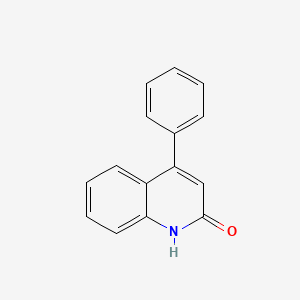

4-Phenyl-quinolin-2-ol

概要

説明

4-Phenyl-quinolin-2-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 4-position and a hydroxyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-quinolin-2-ol can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For instance, the reaction between 2-aminobenzophenone and benzaldehyde under acidic conditions can yield this compound.

Another method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline derivative. This method is particularly useful for synthesizing substituted quinolines.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact.

化学反応の分析

Types of Reactions

4-Phenyl-quinolin-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline and phenyl derivatives.

科学的研究の応用

Anticancer Applications

1. Antimitotic Agent

4-Phenyl-quinolin-2-ol derivatives have been identified as promising antimitotic agents. Research indicates that these compounds can inhibit microtubule polymerization, a critical process in cell division. For instance, several synthesized derivatives demonstrated potent antiproliferative activities against various cancer cell lines, including COLO205 and H460, with IC50 values as low as 0.32 μM . The mechanism of action involves inducing apoptosis and disrupting the cell cycle, particularly at the G2/M phase .

2. Akt Inhibition

This compound acts as a specific allosteric inhibitor of Akt, a key player in tumorigenesis. It was shown to decrease Akt phosphorylation without affecting upstream kinases like PI3K or mTORC2. The IC50 for Akt inhibition was reported at 6 µM, indicating its potential as a targeted cancer therapy with reduced toxicity compared to traditional kinase inhibitors .

3. Structure–Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the anticancer properties of 4-phenylquinolin-2-ol derivatives. Modifications at various positions on the quinoline structure have led to enhanced biological activity and selectivity towards cancer cells while minimizing effects on normal cells . For example, certain derivatives exhibited high potency against multiple cancer cell lines without significant toxicity to normal human cells .

Antibacterial Applications

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of 4-phenylquinolin-2-ol derivatives against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance their antibacterial efficacy . Compounds derived from this scaffold have shown comparable or superior activity to established antibiotics like ampicillin and gentamicin.

Other Biological Activities

1. Anti-inflammatory Properties

Some derivatives of 4-phenylquinolin-2-ol have demonstrated anti-inflammatory effects in various models. These compounds may modulate inflammatory pathways, offering therapeutic potential for conditions characterized by excessive inflammation .

2. Neuroprotective Effects

Preliminary studies suggest that certain 4-phenylquinolin-2-ol derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease . This application is still under investigation but highlights the versatility of this compound.

Case Studies and Experimental Findings

作用機序

The mechanism of action of 4-Phenyl-quinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

類似化合物との比較

Similar Compounds

Quinoline: The parent compound of 4-Phenyl-quinolin-2-ol, known for its wide range of biological activities.

4-Phenylquinoline: Lacks the hydroxyl group at the 2-position but shares similar structural features.

2-Phenylquinoline: Has the phenyl group at the 2-position instead of the 4-position.

Uniqueness

This compound is unique due to the presence of both the phenyl group at the 4-position and the hydroxyl group at the 2-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.

生物活性

4-Phenyl-quinolin-2-ol is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and implications for drug development.

Chemical Structure and Properties

The molecular structure of this compound consists of a quinoline ring system with a phenyl group at the 4-position and a hydroxyl group at the 2-position. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. This makes it a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. It has shown effectiveness against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) with IC50 values as low as 0.32 μM .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- In Vitro Studies : A study demonstrated that several derivatives exhibited significant antiproliferative activities against cancer cell lines, with some compounds showing IC50 values below 1 μM .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 22 | COLO205 | 0.32 |

| Compound HPK | H460 | 0.89 |

These findings suggest that structural modifications can enhance anticancer efficacy.

Antimicrobial Studies

The antimicrobial activity of related quinoline derivatives has also been investigated:

- In Vitro Antibacterial Activity : Various derivatives were tested against bacteria such as Staphylococcus aureus and Escherichia coli. Some compounds showed significant antibacterial activity, indicating that modifications to the quinoline structure can lead to improved efficacy against resistant strains .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated a series of 4-PQ derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications led to enhanced inhibition of cell growth, suggesting a promising avenue for developing new anticancer agents .

- Case Study on Antimicrobial Properties : Another research effort focused on synthesizing new quinoline derivatives and assessing their antibacterial properties using the agar diffusion method. The results showed that specific structural features significantly influenced antibacterial activity, especially against drug-resistant strains like MRSA .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that some derivatives of this compound exhibit favorable drug-like properties, including good bioavailability and minimal cardiotoxicity. However, concerns regarding potential drug-drug interactions and mutagenicity were noted, emphasizing the need for further investigation into safety profiles .

特性

IUPAC Name |

4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQNVNSIRYIHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207264 | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5855-57-2 | |

| Record name | 3-Deoxyviridicatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyviridicatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。